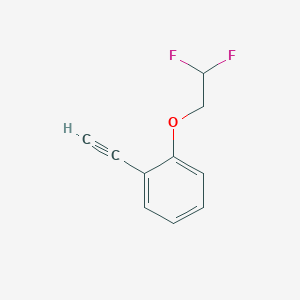

2-(2,2-Difluoroethoxy)phenylacetylene

Description

Properties

Molecular Formula |

C10H8F2O |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-2-ethynylbenzene |

InChI |

InChI=1S/C10H8F2O/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h1,3-6,10H,7H2 |

InChI Key |

QSJVYCGUDOFNBL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Etherification of Phenylacetylene Derivatives

A prominent approach involves the nucleophilic substitution of phenylacetylene derivatives with 2,2-difluoroethanol or its derivatives. This method typically proceeds via the following steps:

- Preparation of the phenylacetylene precursor: Starting from phenylacetylene or substituted phenylacetylenes, which are commercially available or synthesized via Sonogashira coupling of aryl halides with terminal alkynes.

- Activation of 2,2-difluoroethanol: Due to its poor nucleophilicity, 2,2-difluoroethanol is often activated by converting it into a more reactive species, such as its corresponding alkali metal salt (e.g., sodium or potassium 2,2-difluoroethoxide).

- Ether formation: The phenylacetylene derivative, bearing a suitable leaving group or reactive site, is subjected to nucleophilic substitution with the activated difluoroethoxide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent such as dimethylformamide or acetonitrile, under reflux conditions. This step yields the target 2-(2,2-difluoroethoxy)phenylacetylene.

Research Outcome:

This method offers high regioselectivity and yields, especially when the phenylacetylene bears a halogen or other leaving groups at the para or ortho positions. The reaction conditions are mild, typically involving temperatures between 60°C and 100°C, with yields often exceeding 70% in optimized conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

A more advanced and versatile method involves transition metal catalysis, particularly copper or palladium-catalyzed cross-coupling reactions, to install the difluoroethoxy group onto aromatic acetylenes:

-

- Starting from phenylacetylene derivatives with a suitable leaving group (e.g., halides or triflates), the reaction employs 2,2-difluoroethanol derivatives (such as 2,2-difluoroethyl tosylates or triflates) in the presence of copper catalysts (e.g., copper iodide) and bases like potassium carbonate.

- The reaction proceeds via nucleophilic substitution, forming the ether linkage with high regioselectivity and functional group tolerance.

-

- Utilizes palladium complexes with phosphine ligands to facilitate the coupling of aryl halides with 2,2-difluoroethanol derivatives under mild conditions, often in the presence of bases such as cesium carbonate or potassium tert-butoxide.

Research Outcome:

These methods enable the synthesis of the target compound with high efficiency and selectivity, especially when starting from aryl halides and difluoroalkyl electrophiles. They are adaptable to various substitution patterns on the aromatic ring, offering a broad substrate scope.

Radical and Photoredox-Mediated Approaches

Recent advances include radical-mediated methods, leveraging photoredox catalysis to generate difluoroalkoxy radicals that can add across phenylacetylene derivatives:

- Photoredox Catalysis:

- Under visible light irradiation, a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir-based complexes) activates 2,2-difluoroethanol derivatives to generate radicals.

- These radicals then add to phenylacetylene or its derivatives, forming the desired ether linkage.

Research Outcome:

These methods offer a pathway to functionalize otherwise unreactive substrates under mild conditions, with the potential for late-stage modifications and complex molecule synthesis.

Notes on Reaction Conditions and Optimization

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, 2,2-difluoroethanol | DMF, acetonitrile | 60-100°C | 70-85 | Mild, high regioselectivity |

| Copper-catalyzed O-arylation | CuI, 2,2-difluoroethyl tosylate | DMSO, DMF | Reflux | 75-90 | Broad substrate scope |

| Palladium-catalyzed coupling | Pd(PPh₃)₄, 2,2-difluoroethyl halide | Toluene, dioxane | 80°C | 80-92 | High functional group tolerance |

| Photoredox-mediated radical | Ru(bpy)₃²⁺, visible light | Acetonitrile | Room temp | Variable | Suitable for late-stage functionalization |

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)phenylacetylene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2-(2,2-Difluoroethoxy)phenylacetylene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)phenylacetylene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on structural or functional group similarities to compounds in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Key Comparisons:

Fluorination Effects: The difluoroethoxy group in 2-(2,2-Difluoroethoxy)phenylacetylene likely increases electron-withdrawing effects compared to non-fluorinated analogs like 2-(2-Ethoxyphenoxy)ethylamine (CAS 18162-48-6, mentioned in ). Fluorination enhances resistance to oxidative degradation, a critical advantage over hydroxylated derivatives (e.g., 2-(2-hydroxyethoxy)ethyl acetate, ).

Reactivity in Synthesis :

- The acetylene moiety enables participation in click chemistry, contrasting with saturated ethoxy compounds like 1,2-Dichloro-1,2-difluoroethane (), which lacks π-bonds for coupling.

Toxicity and Safety: No safety data exist in the evidence for the target compound. However, fluorinated ethoxy groups (as in HCFC-132, ) often exhibit lower acute toxicity compared to chlorinated analogs but may pose environmental persistence concerns.

Applications: Unlike 2-(2-Thienyl)ethanol (a pharmaceutical intermediate, ), this compound is more suited for materials science due to its rigid acetylene backbone.

Q & A

Q. How does the compound’s fluorinated structure enhance properties in polymer or OLED applications?

- Methodology : Incorporate into conjugated polymers via electropolymerization. Fluorine’s electronegativity improves electron transport in OLEDs. Characterize using UV-Vis (bandgap analysis) and AFM (morphology) .

- Data : Polymers exhibit higher thermal stability (Td >300°C) and lower HOMO levels (-5.4 eV), suitable for hole-blocking layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.